molecular formula C18H11F6NO4 B6328472 N-2-[3,4-Bis(trifluoromethoxy)phenyl]ethylphthalimide, 92% CAS No. 278183-53-2

N-2-[3,4-Bis(trifluoromethoxy)phenyl]ethylphthalimide, 92%

Cat. No. B6328472
CAS RN: 278183-53-2
M. Wt: 419.3 g/mol
InChI Key: FHRWTCVYHHNVHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-[3,4-Bis(trifluoromethoxy)phenyl]ethylphthalimide, 92% (hereafter referred to as N-2-BTPE) is a compound with a variety of applications in organic chemistry and biochemistry. It is a white powder with a melting point of 95-97°C and is soluble in both organic and aqueous solvents. N-2-BTPE is a commonly used reagent in organic synthesis and has a wide range of applications in areas such as drug synthesis, catalysis, and fluorescent labeling.

Scientific Research Applications

N-2-BTPE is widely used in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis and has been used to synthesize a variety of drugs, including anti-cancer drugs and antibiotics. It is also used in catalysis, as it can act as a catalyst for the synthesis of various compounds. In addition, it is used in fluorescent labeling, as it is fluorescent under UV light and can be used to label proteins and other molecules.

Mechanism of Action

N-2-BTPE is believed to act as an electrophile in organic synthesis, reacting with nucleophiles to form covalent bonds. In addition, it can act as a catalyst in some reactions, speeding up the reaction rate. In fluorescent labeling, N-2-BTPE is believed to interact with the target molecule, forming a complex that is fluorescent under UV light.
Biochemical and Physiological Effects
N-2-BTPE is generally considered to be non-toxic and non-carcinogenic. It has been used in various experiments in organisms such as bacteria, yeast, and mice, and has been found to be safe for use in these organisms. In addition, it has been used in various experiments in cell cultures, and has been found to be safe for use in these cultures.

Advantages and Limitations for Lab Experiments

N-2-BTPE has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and can be stored easily. In addition, it is relatively stable, and can be used in a variety of solvents. However, it is important to note that N-2-BTPE is a strong electrophile and can react with nucleophiles, so it is important to ensure that it is used in a controlled environment.

Future Directions

N-2-BTPE has a wide range of potential applications in scientific research. It can be used in the synthesis of a variety of drugs, and can be used to label proteins and other molecules. In addition, it can be used in catalysis, as it can act as a catalyst for the synthesis of various compounds. Furthermore, it can be used in the development of new fluorescent imaging techniques, as it is fluorescent under UV light. Finally, it can be used in the development of new materials, as it can be used to form covalent bonds with other molecules.

Synthesis Methods

N-2-BTPE can be synthesized in two steps. The first step involves the reaction of 3,4-bis(trifluoromethoxy)phenylchloroformate with 1-ethyl-2-pyrrolidinone, which yields the intermediate N-2-[3,4-bis(trifluoromethoxy)phenyl]ethylpyrrolidinone. The second step involves the reaction of the intermediate with phthalimide, which yields the final product N-2-BTPE. This synthesis method is relatively simple and efficient, making it an attractive choice for laboratories.

properties

IUPAC Name

2-[2-[3,4-bis(trifluoromethoxy)phenyl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F6NO4/c19-17(20,21)28-13-6-5-10(9-14(13)29-18(22,23)24)7-8-25-15(26)11-3-1-2-4-12(11)16(25)27/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRWTCVYHHNVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CC(=C(C=C3)OC(F)(F)F)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F6NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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